One of the primary applications of (S)-(+)-4-Phenyl-2-oxazolidinone lies in its use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporary chiral units introduced into a molecule to induce chirality during a reaction and then removed to obtain the desired enantiomerically pure product.
(S)-(+)-4-Phenyl-2-oxazolidinone has been employed in various asymmetric reactions, including aldol reactions, Michael additions, and alkylations. Its effectiveness stems from its ability to form diastereomeric adducts with reaction intermediates, leading to diastereoselective reactions and subsequent control over the product's stereochemistry. For instance, a study published in the Journal of the American Chemical Society demonstrates the use of (S)-(+)-4-Phenyl-2-oxazolidinone in an asymmetric aldol reaction, achieving high enantioselectivity for the desired product. []
(S)-(+)-4-Phenyl-2-oxazolidinone has also been investigated as a potential building block for the development of new pharmaceuticals. The oxazolidinone ring system is present in several clinically relevant drugs, such as linezolid, which exhibits antibacterial activity.
Studies have explored the use of (S)-(+)-4-Phenyl-2-oxazolidinone as a starting material for the synthesis of novel analogs with potential therapeutic applications. Research published in the European Journal of Medicinal Chemistry describes the synthesis and evaluation of (S)-(+)-4-Phenyl-2-oxazolidinone derivatives as potential inhibitors of HIV-1 integrase, an enzyme essential for viral replication. []
(S)-(+)-4-Phenyl-2-oxazolidinone is a chiral compound with the molecular formula CHNO and a molecular weight of 163.18 g/mol. This solid compound is characterized by its oxazolidinone ring, which contains a phenyl substituent at the 4-position and a carbonyl group at the 2-position. The stereochemistry of this compound is significant, as it exists in a single enantiomeric form, which is crucial for its biological activity and applications in asymmetric synthesis .
As a chiral auxiliary, (S)-(+)-4-Phenyl-2-oxazolidinone forms a diastereomeric adduct with a prochiral substrate molecule. Diastereomers are stereoisomers that are not mirror images. The steric interactions between the auxiliary and the substrate dictate the approach of the reaction partners, leading to the formation of a specific enantiomer in the final product after cleavage of the auxiliary [].
This compound exhibits significant biological activity, primarily due to its role as a chiral auxiliary in asymmetric synthesis. It has been utilized in the synthesis of various biologically active compounds, including β-amino acids that are important in pharmaceutical applications. Studies indicate that (S)-(+)-4-phenyl-2-oxazolidinone can enhance the selectivity and yield of synthetic pathways leading to these compounds . Furthermore, it has been noted for its potential toxicity, being harmful if ingested and causing skin irritation .
Several methods exist for synthesizing (S)-(+)-4-phenyl-2-oxazolidinone:
These methods highlight the versatility and efficiency of synthesizing (S)-(+)-4-phenyl-2-oxazolidinone while adhering to principles of green chemistry by minimizing toxic reagents.
(S)-(+)-4-Phenyl-2-oxazolidinone serves multiple applications:
Research has demonstrated that (S)-(+)-4-phenyl-2-oxazolidinone interacts effectively with various electrophiles, leading to selective additions that are crucial for synthesizing complex organic molecules. Notably, studies have shown that it can achieve high levels of stereoselectivity when reacting with different substrates, making it a key player in developing new synthetic methodologies .
Several compounds share structural similarities with (S)-(+)-4-phenyl-2-oxazolidinone:
Compound Name | Structure Type | Unique Features |
---|---|---|
(R)-4-Phenyl-2-Oxazolidinone | Enantiomer | Opposite stereochemistry; used similarly as a chiral auxiliary. |
4-Methyl-2-Oxazolidinone | Methyl-substituted | Different substituent; used in similar applications but exhibits different reactivity profiles. |
3-Amino-4-methylpentanoic acid | β-Amino Acid | Derived from reactions involving oxazolidinones; biologically active but not an oxazolidinone itself. |
The uniqueness of (S)-(+)-4-phenyl-2-oxazolidinone lies in its specific stereochemistry and its efficacy as a chiral auxiliary in producing enantiopure compounds, which may not be replicated by its analogs. Its ability to facilitate high-yield reactions while maintaining selectivity sets it apart from other similar compounds in synthetic chemistry.
The conventional synthesis of (S)-(+)-4-Phenyl-2-oxazolidinone typically involves the cyclization of L-phenylglycinol derivatives. Among the most established routes is the reaction of L-phenylglycinol with diethyl carbonate in the presence of a basic catalyst. This approach has been widely documented and refined over the years due to its reliability and high optical purity of the resulting product.
A standard procedure involves charging a dry three-necked round bottom flask equipped with a thermometer and a 10cm vigreux column with phenylglycinol (31.4 mmol), diethyl carbonate (79.0 mmol, 2.5 equiv.), and potassium carbonate (3.10 mmol, 0.1 equiv.). The reaction mixture is carefully heated to 130-140°C, allowing ethanol to distill as it forms during the reaction. After cooling, the residue is processed with dichloromethane to facilitate filtration of remaining potassium carbonate, followed by washing with saturated sodium bicarbonate solution. After drying, filtration, and evaporation, the crude product is crystallized from ethyl acetate/petroleum ether (1:3) to afford the target compound as a white solid in approximately 85% yield.
Another traditional approach involves the use of L-phenylglycine as the starting material. This amino acid is first reduced to the corresponding amino alcohol, which then undergoes cyclization to form the oxazolidinone ring. Various carbonyl sources, including phosgene derivatives, carbonyldiimidazole, or diethyl carbonate, have been employed for the ring-closing step.
Table 1: Traditional Synthesis Routes for (S)-(+)-4-Phenyl-2-oxazolidinone
Environmental considerations have prompted researchers to develop greener methodologies for synthesizing (S)-(+)-4-Phenyl-2-oxazolidinone. These approaches aim to reduce the use of toxic reagents, minimize waste generation, and improve overall process sustainability.
A notable environmentally friendly synthesis route avoids the use of cytotoxic reagents commonly employed in traditional methods. This approach involves first protecting L-phenylglycine with a Boc (tert-butyloxycarbonyl) group, followed by reduction with a borane reagent to obtain N-Boc-L-phenylglycinol. The ring-closing reaction is then performed under the action of suitable catalysts such as potassium or sodium tert-butoxide.
The key advantages of this green methodology include:
This method produces (S)-(+)-4-phenyl-2-oxazolidinone under milder conditions compared to traditional approaches, making it particularly attractive for larger-scale applications where safety and environmental concerns are paramount. Additionally, the absence of cytotoxic solvents aligns with green chemistry principles that emphasize the use of safer chemicals and reaction conditions.
Advancements in laboratory automation and statistical experimental design have significantly improved the efficiency and reproducibility of (S)-(+)-4-Phenyl-2-oxazolidinone synthesis. The application of Design of Experiments (DoE) methodology allows researchers to systematically optimize reaction conditions while minimizing the number of experiments required.
A comprehensive chemical development study utilized DoE principles to develop an efficient and scalable "one-pot" process for producing (S)-4-(phenylmethyl)-2-oxazolidinone. This process employed a sodium borohydride reduction of phenylalanine mediated by additives, followed by triphosgene-facilitated cyclization of the intermediate amino alcohol. Both chemical steps and workup procedures were systematically screened and optimized using statistical DoE alongside parallel synthesis techniques.
The DoE approach offers several distinct advantages over traditional one-variable-at-a-time (OVAT) optimization:
Table 2: Comparison of Traditional vs. DoE Optimization Approaches
Aspect | Traditional Approach | DoE Approach |
---|---|---|
Initial discovery | OVAT optimization | Systematic factorial design |
Experiments required | ~3 experiments per factor | Up to 4 factors: 11 experiments; Up to 8 factors: 19 experiments |
Reaction space coverage | Potentially incomplete | Comprehensive coverage of defined parameters |
Interaction detection | Limited | Robust identification of factor interactions |
Optimization efficiency | Lower | Higher |
Scale-up predictability | Variable | More reliable |
The procedure was further characterized in an automated reactor system that provided heat flow measurements and modeled production at the plant scale. This automated approach not only improved reproducibility but also enhanced safety by providing real-time monitoring of exothermic reactions, particularly important when handling reactive reagents like triphosgene.
Recent advances in catalytic asymmetric hydrogenation have opened new synthetic routes to (S)-(+)-4-Phenyl-2-oxazolidinone. These approaches typically involve the reduction of prochiral 2-oxazolones using chiral transition metal catalysts.
A notable advancement in this area is the development of nickel-catalyzed asymmetric hydrogenation of 2-oxazolones, which provides an efficient synthetic strategy to prepare chiral 2-oxazolidinones with excellent yields (95–99%) and exceptional enantioselectivities (97−>99% ee). This method is particularly valuable for its scalability, with gram-scale hydrogenations achieving >99% ee using low catalyst loadings (up to 3350 TON).
Similarly, ruthenium(II)–NHC-catalyzed asymmetric hydrogenation has been demonstrated as an effective approach, delivering excellent enantioselectivities (up to 96% ee) and high yields (up to 99%) across a variety of substituted 2-oxazolones. This methodology has been successfully scaled up to gram scale using minimal catalyst loading, demonstrating its practicality for larger-scale applications.
Table 3: Enantioselective Hydrogenation Strategies for (S)-4-Phenyl-2-oxazolidinone Synthesis
The enantioselective hydrogenation approaches offer several advantages over traditional methods:
The mechanism of the nickel-catalyzed process has been elucidated through deuterium labeling experiments, control studies, and DFT calculations. The reaction proceeds via tautomerization between an enamine and its imine isomer, followed by asymmetric 1,2-addition of Ni(II)-H to the preferred imine configuration. This mechanistic understanding has facilitated further optimization and expansion of the substrate scope.
Three-Dimensional Quantitative Structure-Activity Relationship modeling represents a cornerstone methodology for predicting the antimicrobial efficacy of (S)-(+)-4-Phenyl-2-oxazolidinone and related oxazolidinone derivatives. The application of advanced 3D-QSAR techniques has yielded remarkable predictive capabilities with statistical parameters demonstrating exceptional model reliability [4] [3] [5].
The implementation of Comparative Molecular Field Analysis methodology has generated robust predictive models with correlation coefficients ranging from r² = 0.975 to 0.991 and cross-validated coefficients of q² = 0.523 to 0.681 [1] [2]. These statistical measures indicate exceptional predictive power and model stability, with standard errors maintaining values below 0.054, demonstrating the precision of these computational approaches [1]. The F-statistic values exceeding 266.98 provide strong evidence for the statistical significance of the developed models [1].
The Heat of Formation and Lowest Unoccupied Molecular Orbital energy correlation model has established a quantitative relationship for antimicrobial activity prediction: Log(1/C) = 0.0068 × Heat of Formation - 0.7457 × LUMO Energy + 2.5496 [4] [3]. This equation demonstrates that compounds with large negative Heat of Formation values and high positive LUMO energies exhibit diminished antibacterial activity, while compounds with higher Heat of Formation values and lower LUMO energies demonstrate enhanced antimicrobial efficacy [4].
The k-Nearest Neighbor Molecular Field Analysis approach has provided complementary validation with correlation coefficients of r² = 0.91 and cross-validated q² = 0.73 [6]. The utilization of Partial Least Squares analysis has further corroborated these findings with exceptional statistical performance, achieving r² = 0.984 and q² = 0.681 using training sets of up to 49 compounds [6].
Method | r² | q² | Standard Error | F-statistic | Number of Components | Training Set Size |
---|---|---|---|---|---|---|
CoMFA | 0.975 | 0.523 | 0.054 | 266.98 | 6 | 33 |
CoMSIA | 0.940 | 0.557 | 0.082 | 187.45 | 5 | 28 |
Heat of Formation + LUMO | 0.850 | 0.656 | 0.058 | 145.32 | 2 | 42 |
kNN-MFA | 0.910 | 0.730 | 0.045 | 298.70 | 4 | 35 |
PLS Analysis | 0.984 | 0.681 | 0.039 | 234.50 | 16 | 49 |
The predictive capabilities of these models have been extensively validated through external test sets, demonstrating robust performance in predicting minimum inhibitory concentration values against Staphylococcus aureus and Enterococcus faecalis [4] [5]. The models successfully predict that substitutions containing trifluoromethyl, acetyl trifluoromethyl, sulfonyl methyl, and sulfonyl chlorodifluoromethyl groups result in poor antibacterial activity due to their low Heat of Formation and high LUMO energies [4].
Density Functional Theory calculations provide fundamental insights into the electronic structure, reaction mechanisms, and molecular properties of (S)-(+)-4-Phenyl-2-oxazolidinone. The application of various DFT methodologies has elucidated critical aspects of oxazolidinone synthesis, stereoselectivity, and electronic characteristics [7] [8] [9].
The implementation of B3LYP/6-311G basis set calculations has demonstrated exceptional accuracy in geometry optimization and frequency calculations, achieving energy accuracies within ±0.3 kcal/mol [7] [10]. These computational approaches have successfully characterized transition states, intermediate structures, and reaction pathways involved in oxazolidinone synthesis [7]. The M06-2X/6-31+G methodology has proven particularly effective for transition state location and analysis of cycloaddition pathways, providing energy accuracies of ±0.4 kcal/mol [8].
The mechanistic analysis of oxazolidinone formation through organocatalytic cascade reactions has revealed critical insights into stereoselectivity determinants [7]. DFT calculations demonstrate that the rate-determining and stereoselectivity-determining step involves the addition reaction of sulfur ylides to nitro-olefins, proceeding through two competing reaction channels [7]. The computational analysis has identified that the reaction proceeds via an asynchronous concerted mechanism, with energy barriers significantly lower than previously proposed mechanisms [7] [8].
Method | Application | Energy Accuracy (kcal/mol) | Basis Set Quality | Computational Cost |
---|---|---|---|---|
B3LYP/6-31G** | Geometry optimization | 0.5 | Double-zeta | Moderate |
B3LYP/6-311G** | Frequency calculations | 0.3 | Triple-zeta | High |
M06-2X/6-31+G** | Transition state location | 0.4 | Augmented double-zeta | High |
B3LYP/cc-pVTZ | Electronic properties | 0.2 | Triple-zeta correlation | Very High |
ωB97XD/6-311++G** | Dispersion corrections | 0.3 | Augmented triple-zeta | Very High |
Frontier molecular orbital analysis through DFT calculations has provided critical understanding of electronic properties governing antimicrobial activity [11] [12] [13]. The calculation of Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies has established correlations with biological activity, demonstrating that electronic factors significantly influence antimicrobial efficacy [4] [3]. The molecular electrostatic potential calculations have identified regions of electron density distribution that correlate with binding affinity to bacterial ribosomes [11] [13].
The analysis of thermodynamic and kinetic parameters through DFT calculations has revealed activation energies, reaction enthalpies, and Gibbs free energy changes for various reaction pathways [7] [10]. These calculations demonstrate that the synthesis of oxazolidinones proceeds through bimolecular and unimolecular transition steps with varying equilibrium constants and activation parameters [10]. The computational results show excellent agreement with experimental observations, validating the accuracy of DFT methodologies for oxazolidinone analysis [7].
Comparative Molecular Field Analysis represents the most comprehensive approach for understanding the three-dimensional structure-activity relationships of (S)-(+)-4-Phenyl-2-oxazolidinone and related antimicrobial agents. This methodology provides detailed insights into the steric and electrostatic factors governing biological activity through systematic analysis of molecular field variations [6] [1] [2] [5].
The application of CoMFA to oxazolidinone antibacterial agents has revealed fundamental principles governing antimicrobial activity. The steric field contributions typically range from 42.8% to 54.2%, while electrostatic field contributions account for 45.8% to 57.2% of the model variance [1] [2] [5]. These findings demonstrate that both steric and electrostatic factors play critical roles in determining antimicrobial efficacy, with slight predominance of electrostatic contributions in most studies [5].
Descriptor Type | Contribution (%) | Significance | Field Type | Optimization Impact |
---|---|---|---|---|
Steric | 54.2 | High | van der Waals | Critical |
Electrostatic | 45.8 | High | Coulombic | Critical |
Hydrophobic | 23.1 | Moderate | Lipophilic | Important |
Hydrogen Bond Donor | 12.4 | Low | Polar | Minor |
Hydrogen Bond Acceptor | 18.7 | Moderate | Polar | Important |
Topological | 31.5 | High | Connectivity | Moderate |
The CoMFA contour maps have identified specific regions where steric bulk enhancement or reduction significantly impacts antimicrobial activity [6] [1] [5]. Green contour regions indicate areas where steric bulk is favorable for activity, while yellow regions represent areas where steric bulk is detrimental to antimicrobial efficacy [5]. The electrostatic contour maps reveal red regions where negative electrostatic potential enhances activity and blue regions where positive electrostatic potential is beneficial [5].
The comparative analysis of multiple CoMFA studies demonstrates consistent trends across different datasets and methodologies. Studies by Pae et al. achieved r² = 0.93 and q² = 0.65 with steric contributions of 43.3% and electrostatic contributions of 56.7% [5]. The comprehensive analysis by Gopalakrishnan et al. demonstrated superior statistical performance with r² = 0.975 and q² = 0.523, showing steric contributions of 54.2% and electrostatic contributions of 45.8% [2].
Study | Dataset Size | CoMFA r² | CoMFA q² | CoMSIA r² | CoMSIA q² | Steric Contribution (%) | Electrostatic Contribution (%) |
---|---|---|---|---|---|---|---|
Pae et al. (1999) | 41 | 0.930 | 0.650 | 0.89 | 0.61 | 43.3 | 56.7 |
Gopalakrishnan et al. (2003) | 42 | 0.975 | 0.523 | 0.94 | 0.557 | 54.2 | 45.8 |
Gandhi (2006) | 7 | 0.850 | 0.656 | N/A | N/A | 38.5 | 61.5 |
Li et al. (2007) | 33 | 0.991 | 0.681 | 0.85 | 0.62 | 42.8 | 57.2 |
The integration of Comparative Molecular Similarity Indices Analysis with CoMFA has provided enhanced understanding of structure-activity relationships [2] [14]. CoMSIA analysis incorporates additional molecular descriptors including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, achieving correlation coefficients ranging from r² = 0.85 to 0.94 and cross-validated coefficients of q² = 0.55 to 0.69 [2] [14]. These complementary approaches demonstrate that hydrophobic interactions contribute approximately 23.1% to biological activity, while hydrogen bonding interactions account for 12.4% to 18.7% of the model variance [14].
The molecular docking validation of CoMFA predictions has demonstrated enhanced binding affinities for optimized oxazolidinone derivatives compared to clinically used linezolid [14] [15]. Novel oxazolidinone compounds designed based on CoMFA insights exhibit binding energies of -6.36 kcal/mol and -6.01 kcal/mol compared to linezolid's -5.41 kcal/mol, representing significant improvements in binding affinity [15]. These computational predictions correlate with experimental minimum inhibitory concentration values of 1.17 μg/mL against Bacillus subtilis and Pseudomonas aeruginosa, demonstrating the practical utility of CoMFA-guided drug design [15].
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